(7R,8aS)-7-aminohexahydropyrrolo[1,2-a]pyrazine-1,4-dione hydrochloride
Overview
Description
“(7R,8aS)-7-aminohexahydropyrrolo[1,2-a]pyrazine-1,4-dione hydrochloride” is a chemical compound with the molecular formula C7H11N3O2. Cl H . It is also known by its CAS Number: 1609388-40-0 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H11N3O2.ClH/c8-4-1-5-7(12)9-2-6(11)10(5)3-4;/h4-5H,1-3,8H2,(H,9,12);1H/t4-,5-;/m0./s1 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model.Scientific Research Applications
Synthesis and Structural Analysis
The compound and its derivatives have been synthesized and structurally analyzed in several studies, contributing to the understanding of their chemical properties and potential applications in medicinal chemistry. For instance, research by Herold et al. (2007) describes the synthesis of new diastereomers of this compound, highlighting the importance of reaction conditions such as the amount of NaOEt, temperature, and time on the outcome of the cyclocondensation reaction (Herold, Dawidowski, Wolska, Chodkowski, Kleps, Turło, & Zimniak, 2007). Additionally, the structure of similar compounds has been confirmed through various spectroscopic methods, including GC/MS, HRMS, HPLC, XRD, and NMR investigations.
Biological Activity and Potential Applications
Several studies have investigated the biological activities of compounds structurally related to "(7R,8aS)-7-aminohexahydropyrrolo[1,2-a]pyrazine-1,4-dione hydrochloride," revealing potential therapeutic applications:
Antimicrobial and Anti-inflammatory Effects : Compounds isolated from marine Pseudomonas species have shown significant anti-inflammatory effects by downregulating the expression of pro-inflammatory cytokines and mediators, suggesting potential use in treating inflammatory conditions (Rupesh, Priya, Prashanth, & Jayachandran, 2012).
Anticancer Properties : A study on marine Streptomyces akiyoshiensis highlighted the detection of anti-cancer compounds against MCF-7 breast cancer cells, indicating a promising avenue for developing novel anticancer therapies (Rajivgandhi, Ramachandran, Li, Yin, Manoharan, Kannan, Velanganni, Alharbi, Kadaikunnan, Khaled, & Li, 2020).
properties
IUPAC Name |
(7R,8aS)-7-amino-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazine-1,4-dione;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O2.ClH/c8-4-1-5-7(12)9-2-6(11)10(5)3-4;/h4-5H,1-3,8H2,(H,9,12);1H/t4-,5+;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXWBGMFCTRXQJX-JBUOLDKXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN2C1C(=O)NCC2=O)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](CN2[C@@H]1C(=O)NCC2=O)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12ClN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(7R,8aS)-7-aminohexahydropyrrolo[1,2-a]pyrazine-1,4-dione hydrochloride | |
CAS RN |
1609388-61-5 | |
Record name | Pyrrolo[1,2-a]pyrazine-1,4-dione, 7-aminohexahydro-, hydrochloride (1:1), (7R,8aS)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1609388-61-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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